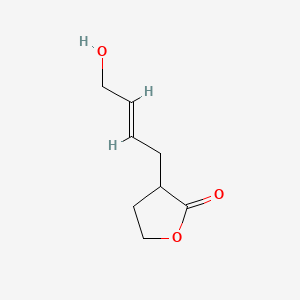
(E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both furan and hydroxybutenyl groups in its structure suggests potential reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with a suitable hydroxybutenyl precursor under acidic or basic conditions. The reaction conditions typically include:
Temperature: Moderate temperatures (20-80°C) are often used.
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Solvents: Common solvents include ethanol, methanol, or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butenyl group can be reduced to form a saturated butyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of (E)-3-(4-Oxobut-2-en-1-yl)dihydrofuran-2(3H)-one.
Reduction: Formation of (E)-3-(4-Hydroxybutyl)dihydrofuran-2(3H)-one.
Substitution: Formation of (E)-3-(4-Halobut-2-en-1-yl)dihydrofuran-2(3H)-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and furan groups can participate in hydrogen bonding and π-π interactions, respectively, which may influence its binding affinity and activity. The compound may also undergo metabolic transformations that modulate its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2(3H)-one: A simpler furan derivative with similar reactivity.
3-Hydroxybut-2-en-1-yl derivatives: Compounds with similar hydroxybutenyl groups.
Dihydrofuran derivatives: Compounds with similar dihydrofuran structures.
Uniqueness
(E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one is unique due to the combination of its furan and hydroxybutenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-[(E)-4-hydroxybut-2-enyl]oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c9-5-2-1-3-7-4-6-11-8(7)10/h1-2,7,9H,3-6H2/b2-1+ |
Clave InChI |
WFLBQENOKNRNDF-OWOJBTEDSA-N |
SMILES isomérico |
C1COC(=O)C1C/C=C/CO |
SMILES canónico |
C1COC(=O)C1CC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


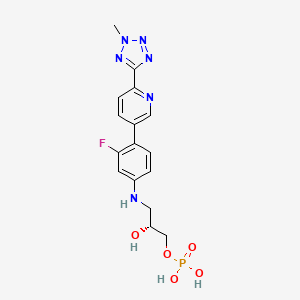
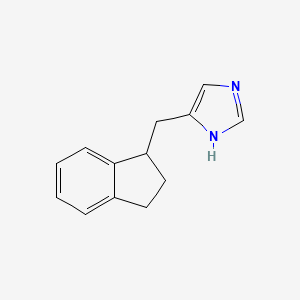
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide](/img/structure/B13862804.png)




![[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21Z)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate](/img/structure/B13862828.png)
![tert-butyl N-[3-(butylamino)cyclohexyl]carbamate](/img/structure/B13862829.png)

![[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13862838.png)
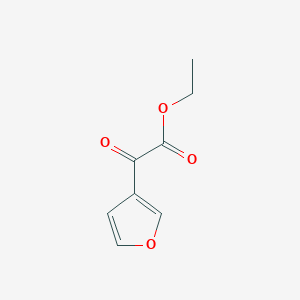
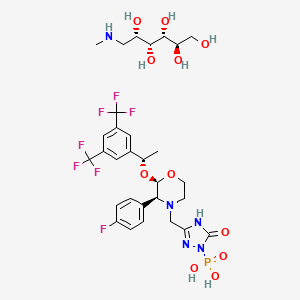
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
